2-Fluoro-4-methylbenzaldehyde

Catalog No.
S718622
CAS No.
146137-80-6
M.F
C8H7FO
M. Wt
138.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoro-4-methylbenzaldehyde

CAS Number

146137-80-6

Product Name

2-Fluoro-4-methylbenzaldehyde

IUPAC Name

2-fluoro-4-methylbenzaldehyde

Molecular Formula

C8H7FO

Molecular Weight

138.14 g/mol

InChI

InChI=1S/C8H7FO/c1-6-2-3-7(5-10)8(9)4-6/h2-5H,1H3

InChI Key

MVDRIMBGRZBWPE-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C=O)F

Canonical SMILES

CC1=CC(=C(C=C1)C=O)F

The exact mass of the compound 2-Fluoro-4-methylbenzaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Fluoro-4-methylbenzaldehyde is a substituted aromatic aldehyde serving as a critical intermediate in multi-step organic synthesis. Its core utility lies in providing a versatile scaffold for constructing complex molecules, particularly within pharmaceutical and agrochemical research. The compound's reactivity is defined by the aldehyde functional group, which is essential for forming new carbon-carbon and carbon-nitrogen bonds, and the specific ortho-fluoro and para-methyl substitution pattern, which critically influences reaction outcomes and the properties of the final product . This specific arrangement is crucial for its role as a precursor in the synthesis of targeted bioactive compounds, such as kinase inhibitors [1].

Substituting 2-Fluoro-4-methylbenzaldehyde with close analogs is often unviable due to the specific role of the ortho-fluoro substituent. Unlike a simple methyl group (p-tolualdehyde) or a different halogen, the fluorine atom at the 2-position exerts a powerful combination of a strong inductive electron-withdrawing effect and a potential pi-donating (resonance) effect [1]. This unique electronic profile alters the electrophilicity of the aldehyde's carbonyl carbon, directly impacting reaction rates and yields in critical bond-forming steps like cyclocondensations. Furthermore, the ortho position of the fluorine can influence the conformation of reaction intermediates and the final product's ability to engage in specific intramolecular or intermolecular interactions, such as hydrogen bonding, which is often a key determinant of biological activity [2]. Therefore, replacing this specific isomer can lead to lower process efficiency or a final compound with a significantly different, often inferior, performance profile.

Superior Yield in Pyrazolo[3,4-d]pyrimidin-4-one Synthesis

In the synthesis of a key pyrazolo[3,4-d]pyrimidin-4-one intermediate for kinase inhibitors, 2-Fluoro-4-methylbenzaldehyde demonstrated significantly higher process efficiency compared to an analog with a different halogen substitution pattern. Following a standardized cyclocondensation procedure with ethyl 3-amino-1H-pyrazole-4-carboxylate, the reaction utilizing 2-Fluoro-4-methylbenzaldehyde achieved a final product yield of 81% [1]. Under identical conditions, the use of 2,4-dichlorobenzaldehyde as the starting material resulted in a substantially lower yield of 68% [2].

Evidence DimensionProduct Yield
Target Compound Data81%
Comparator Or Baseline2,4-Dichlorobenzaldehyde: 68%
Quantified Difference19.1% relative increase in yield
ConditionsCyclocondensation with ethyl 3-amino-1H-pyrazole-4-carboxylate in acetic acid at reflux.

A higher yield directly translates to lower precursor costs, reduced waste, and simplified purification, enhancing the overall economic viability of a multi-step synthesis campaign.

Precursor Suitability for High-Potency Kinase Inhibitor Synthesis

The procurement of 2-Fluoro-4-methylbenzaldehyde is justified by its demonstrated success as a precursor for highly potent, specific kinase inhibitors. The final compound derived from this starting material, 3-(2-Fluoro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-one, is a potent inhibitor of Colony-Stimulating Factor 1 Receptor (CSF-1R) kinase, with a reported IC50 value of 0.019 µM (19 nM) [1]. This high level of biological activity is critically dependent on the precise arrangement of the 2-fluoro and 4-methyl groups on the phenyl ring, which is installed by using this specific aldehyde.

Evidence DimensionBiological Activity (IC50) of Final Product
Target Compound Data0.019 µM (Potent Inhibition)
Comparator Or BaselineGeneral class of kinase inhibitors, where sub-100 nM potency is a common benchmark for effective compounds.
Quantified DifferenceAchieves high-potency target threshold.
ConditionsIn vitro CSF-1R kinase activity assay.

For drug discovery and development, starting material selection is non-negotiable; using a suboptimal precursor risks producing a final molecule with lower potency or off-target effects, wasting significant downstream resources.

Efficient Synthesis of Pyrazolo[3,4-d]pyrimidine Scaffolds

This compound is the right choice for synthetic campaigns focused on producing pyrazolo[3,4-d]pyrimidine cores, particularly when maximizing yield is a primary concern. The evidence shows its use leads to higher product output compared to other halogenated benzaldehydes, making it a more efficient and cost-effective precursor for this specific heterocyclic system [1].

Development of CSF-1R Kinase Inhibitors and Related Bioactive Molecules

As a key starting material for a confirmed potent CSF-1R inhibitor, this aldehyde is a priority choice for research programs targeting this kinase or related enzymes [1]. Its specific substitution pattern is integral to achieving the high-affinity interactions required for potent biological activity, making it essential for structure-activity relationship (SAR) studies and lead optimization in oncology and immunology research.

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 9 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (22.22%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (22.22%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (22.22%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-Fluoro-4-methylbenzaldehyde

Dates

Last modified: 08-15-2023

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